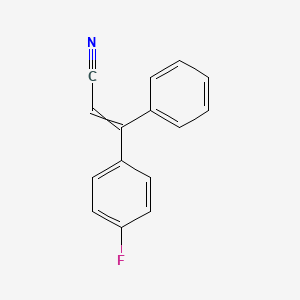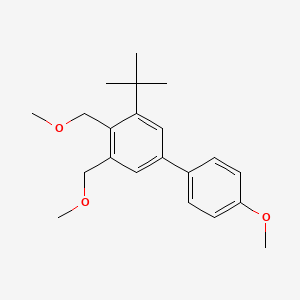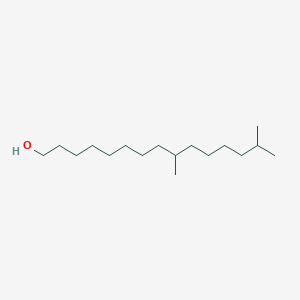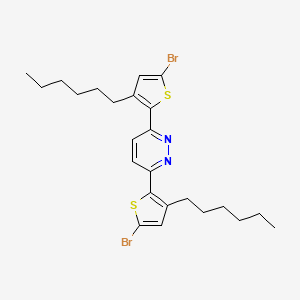![molecular formula C16H15N3S B14177333 N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea CAS No. 917986-04-0](/img/structure/B14177333.png)
N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea is a compound that features an indole moiety linked to a phenylthiourea group. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea typically involves the reaction of indole derivatives with phenylisothiocyanate. One common method includes the following steps:
Starting Materials: Indole-2-carboxaldehyde and phenylisothiocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: Indole-2-carboxaldehyde is reacted with phenylisothiocyanate in the presence of a base such as triethylamine. The mixture is refluxed for several hours, leading to the formation of N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the thiourea group.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiourea group can form hydrogen bonds and interact with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[(1H-Indol-3-yl)methyl]-N’-phenylthiourea: Similar structure but with the indole moiety at the 3-position.
N-[(1H-Indol-2-yl)methyl]-N’-benzylthiourea: Similar structure but with a benzyl group instead of a phenyl group.
Uniqueness
N-[(1H-Indol-2-yl)methyl]-N’-phenylthiourea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the indole moiety at the 2-position and the phenylthiourea group provides distinct properties that can be exploited in various applications.
Propiedades
Número CAS |
917986-04-0 |
|---|---|
Fórmula molecular |
C16H15N3S |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-(1H-indol-2-ylmethyl)-3-phenylthiourea |
InChI |
InChI=1S/C16H15N3S/c20-16(19-13-7-2-1-3-8-13)17-11-14-10-12-6-4-5-9-15(12)18-14/h1-10,18H,11H2,(H2,17,19,20) |
Clave InChI |
DCUMHAPLLFTWIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NCC2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)




![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(1H-pyrazol-4-yl)-](/img/structure/B14177310.png)
![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)
![N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine](/img/structure/B14177316.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
